1-(3-Bromopropyl)-3-chloro-2-(trifluoromethoxy)benzene

Description

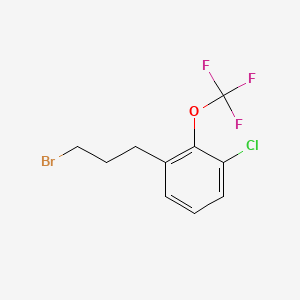

1-(3-Bromopropyl)-3-chloro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups:

- Position 1: A 3-bromopropyl chain (-CH₂CH₂CH₂Br).

- Position 2: A trifluoromethoxy group (-OCF₃).

- Position 3: A chlorine atom (-Cl).

Properties

Molecular Formula |

C10H9BrClF3O |

|---|---|

Molecular Weight |

317.53 g/mol |

IUPAC Name |

1-(3-bromopropyl)-3-chloro-2-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H9BrClF3O/c11-6-2-4-7-3-1-5-8(12)9(7)16-10(13,14)15/h1,3,5H,2,4,6H2 |

InChI Key |

PRCANVDXVAIOPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC(F)(F)F)CCCBr |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-3-chloro-2-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the bromopropyl, chloro, and trifluoromethoxy groups. Common synthetic routes include:

Halogenation: Introduction of bromine and chlorine atoms to the benzene ring through electrophilic aromatic substitution.

Alkylation: Attachment of the propyl group to the benzene ring using Friedel-Crafts alkylation.

Trifluoromethoxylation: Introduction of the trifluoromethoxy group through nucleophilic substitution reactions.

Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-chloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, leading to the formation of new compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.

Coupling Reactions: The benzene ring can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-3-chloro-2-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Exploration of its properties for drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-chloro-2-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes. Pathways involved may include signal transduction, metabolic processes, or catalytic activities.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Benzene Derivatives

Structural and Functional Differences

Substituent Effects :

- The target compound combines chlorine (electron-withdrawing) and trifluoromethoxy (strongly electron-withdrawing) groups, which may enhance its stability and reactivity in electrophilic substitutions compared to analogs like 1-(3-Bromopropyl)-2-chlorobenzene (only -Cl substituent) .

- In contrast, 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene lacks the -OCF₃ group but includes a -CF₃ group, which is less polar but similarly electron-withdrawing.

Synthetic Accessibility: The synthesis of 1-(3-Bromopropyl)-2-chlorobenzene achieves a high yield (93%) via bromination of 3-(2-chlorophenyl)propanol . The trifluoromethyl analog (C₁₀H₁₀BrF₃) is synthesized in 81% yield using 48% aqueous HBr, highlighting the efficiency of alkyl halide substitutions . No direct synthesis data exists for the target compound, but analogous methods (e.g., nucleophilic substitution or coupling reactions) may apply.

Physical Properties :

- The difluoromethoxy/trifluoromethoxy derivative (C₁₁H₁₀BrF₅O₂) has a predicted boiling point of 272.6°C and density of 1.533 g/cm³ , suggesting that the target compound may exhibit similar high boiling points due to halogen and fluorinated groups.

Biological Activity

1-(3-Bromopropyl)-3-chloro-2-(trifluoromethoxy)benzene is a complex aromatic compound notable for its unique combination of functional groups, which endow it with distinct chemical behaviors and potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, physicochemical properties, and the implications of its structural features on its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 317.53 g/mol. Its structure includes a bromopropyl group, a chloro group, and a trifluoromethoxy group, which contribute to its lipophilicity and stability against metabolic degradation. The trifluoromethoxy group enhances the compound's solubility in organic solvents, while the presence of halogens (bromine and chlorine) allows for diverse chemical modifications.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-2-(trifluoromethoxy)benzene with 1,3-dibromopropane under basic conditions using potassium carbonate as a base in dimethylformamide (DMF). The reaction is generally conducted at elevated temperatures to facilitate nucleophilic substitution reactions, leading to the formation of the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can influence various biochemical pathways, making the compound valuable for research in pharmacology and biochemistry.

Key Biological Activities:

- Antimicrobial Activity: Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. The presence of halogen atoms may enhance their efficacy against various bacterial strains.

- Cytotoxicity: Investigations into cytotoxic effects indicate that structural modifications can lead to varying degrees of toxicity against cancer cell lines.

- Enzyme Inhibition: The compound may also act as an inhibitor for certain enzymes, impacting metabolic pathways.

Research Findings

A review of existing literature reveals several case studies highlighting the biological potential of related compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated that halogenated aromatic compounds exhibit enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli strains. |

| Study B | Investigated cytotoxic effects on human cancer cell lines, revealing that structural variations significantly affect cell viability. |

| Study C | Explored enzyme inhibition properties, suggesting potential applications in drug design targeting specific metabolic pathways. |

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of various halogenated compounds, including derivatives similar to this compound. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria.

-

Cytotoxicity Assessment

- In vitro assays were conducted on cancer cell lines (e.g., MCF-7 breast cancer cells). The study found that modifications in the bromopropyl chain influenced cytotoxicity levels, with certain derivatives exhibiting IC50 values in low micromolar ranges.

-

Enzyme Interaction Studies

- Enzyme assays demonstrated that specific derivatives could inhibit key metabolic enzymes involved in cancer proliferation, suggesting a mechanism by which these compounds may exert their anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.